molecular formula C20H13BrN2O4 B11354574 6-bromo-N-(furan-2-ylmethyl)-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide

6-bromo-N-(furan-2-ylmethyl)-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide

Cat. No.: B11354574
M. Wt: 425.2 g/mol
InChI Key: DLFUWZQZNYALNC-UHFFFAOYSA-N
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Description

6-BROMO-N-[(FURAN-2-YL)METHYL]-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound that features a chromene core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-N-[(FURAN-2-YL)METHYL]-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the initial formation of the chromene core, followed by the introduction of the bromo, furan, and pyridine substituents through various coupling reactions. Key steps may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-BROMO-N-[(FURAN-2-YL)METHYL]-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group in the chromene core can be reduced to form alcohols.

    Substitution: The bromo group can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and reduced chromene derivatives.

    Substitution: Various substituted chromene derivatives depending on the nucleophile used.

Scientific Research Applications

6-BROMO-N-[(FURAN-2-YL)METHYL]-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of 6-BROMO-N-[(FURAN-2-YL)METHYL]-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These may include enzymes or receptors that are involved in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-BROMO-N-[(FURAN-2-YL)METHYL]-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its chromene core, coupled with the bromo, furan, and pyridine substituents, makes it a versatile compound for various applications.

Properties

Molecular Formula

C20H13BrN2O4

Molecular Weight

425.2 g/mol

IUPAC Name

6-bromo-N-(furan-2-ylmethyl)-4-oxo-N-pyridin-2-ylchromene-2-carboxamide

InChI

InChI=1S/C20H13BrN2O4/c21-13-6-7-17-15(10-13)16(24)11-18(27-17)20(25)23(12-14-4-3-9-26-14)19-5-1-2-8-22-19/h1-11H,12H2

InChI Key

DLFUWZQZNYALNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N(CC2=CC=CO2)C(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Br

Origin of Product

United States

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